4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a benzisothiazole ring, a methoxybenzyl group, and a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with 4-methoxybenzyl chloride.
Coupling with Trimethoxybenzoate: The final step involves the esterification of the amino group on the benzisothiazole intermediate with 3,4,5-trimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzisothiazole ring, potentially converting it to a benzisothiazoline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzisothiazoline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the benzisothiazole ring, in particular, is known to confer bioactivity, which could be harnessed for pharmaceutical applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE is not fully understood. it is likely to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzisothiazole ring, for example, may inhibit enzyme activity by binding to the active site, while the methoxybenzyl and trimethoxybenzoate groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHYLBENZYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE: Similar structure but with a methyl group instead of a methoxy group.
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-ETHOXYBENZYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE may confer unique electronic and steric properties, potentially enhancing its bioactivity and making it a more effective compound in certain applications compared to its analogs.
Properties
Molecular Formula |
C31H28N2O8S |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C31H28N2O8S/c1-37-23-13-9-20(10-14-23)19-33(30-25-7-5-6-8-28(25)42(35,36)32-30)22-11-15-24(16-12-22)41-31(34)21-17-26(38-2)29(40-4)27(18-21)39-3/h5-18H,19H2,1-4H3 |
InChI Key |
OUCSZEDBLHCLCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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